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Compound of Interest

Compound Name: Mivavotinib

Cat. No.: B569308

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Mivavotinib, a dual spleen
tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established
tyrosine kinase inhibitors (TKIs), primarily focusing on Bruton's tyrosine kinase (BTK) inhibitors.
This document is intended for researchers, scientists, and drug development professionals to
offer an objective comparison based on available clinical trial data.

Introduction

Mivavotinib (formerly TAK-659) is an investigational TKI that targets both SYK and FLT3,
pathways implicated in various hematological malignancies.[1][2][3] Its safety profile is of
paramount importance in determining its therapeutic window and potential patient populations.
This guide compares the adverse event (AE) data of Mivavotinib with first- and second-
generation BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. It is crucial to note
that the clinical trial populations for Mivavotinib (primarily acute myeloid leukemia and solid
tumors) differ significantly from those of BTK inhibitors (primarily chronic lymphocytic leukemia,
mantle cell lymphoma, and Waldenstrém's macroglobulinemia), which may influence the
observed adverse event profiles.

Comparative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAES) observed in
clinical trials of Mivavotinib and the selected BTK inhibitors. Direct comparison of incidence
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rates should be interpreted with caution due to differences in study designs, patient
populations, and duration of follow-up.

Table 1: Non-Hematologic Adverse Events (Any Grade)

Mivavotinib

Ibrutinib Acalabrutinib Zanubrutinib
Adverse Event (NCT02323113)
(Pooled Data) (Pooled Data) (Pooled Data)
[213][4]
Diarrhea 40% 46% 37% 23%
Fatigue 35% 33% 21% 15%
Nausea - - 22% -
Cough - 26% 21% 21%
Upper
Respiratory Tract - - 22% 39%
Infection
Headache - - 38% -
Arthralgia/Myalgi
g valg - 37% 16% 24%
a
Rash - - - 27%
Contusion/Bruisi
- - 22% 25%
ng
Increased
51%/33% - - -
AST/ALT
Increased
) 37%/33% - - -
Amylase/Lipase
Pyrexia - 21% - -

Data for BTK inhibitors are compiled from various sources and represent a general safety
profile. "-": Data not reported in the specified source at a comparable frequency.

Table 2: Grade =3 Adverse Events
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Mivavotinib o . .
Ibrutinib Acalabrutinib Zanubrutinib
Adverse Event (NCT02323113)
(Pooled Data) (Pooled Data) (Pooled Data)
[21[3][4]
Febrile
_ 56% - - -
Neutropenia
Anemia 28% - 7% 8%
Thrombocytopeni
21% - 3% 8%
a
Neutropenia - - 10% 23%
Increased
_ 21%/21% - - -
Amylase/Lipase
26% (Grade =3 Major Major Major

Hemorrhage

bleeding events)

hemorrhage: 4%

hemorrhage: 4%

hemorrhage: 4%

Hypertension - 11% 4% 5%
Atrial Fibrillation - - 1% 3%

) 11% (Serious
Pneumonia - - 6% (SAE)

TEAE)

Data for BTK inhibitors are compiled from various sources and represent a general safety

profile. "-": Data not reported in the specified source at a comparable frequency.

Signaling Pathways

To understand the mechanisms of action and potential for off-target effects, the following

diagrams illustrate the signaling pathways targeted by Mivavotinib and BTK inhibitors.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
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Caption: Mivavotinib's Dual Inhibition of SYK and FLT3 Signaling Pathways.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below. For complete
details, please refer to the respective clinical trial publications and registrations.

Mivavotinib (NCT02323113)

o Study Design: This was a Phase Ib, multicenter, open-label, dose-escalation study of single-
agent, oral Mivavotinib in patients with relapsed or refractory acute myeloid leukemia
(AML).[4]

o Objectives: The primary objective was to determine the maximum tolerated dose (MTD)
and/or recommended Phase 2 dose (RP2D) of Mivavotinib.[4] Secondary objectives
included characterizing the pharmacokinetic profile.[4]

o Dosing: Patients received oral Mivavotinib once daily (QD) or twice daily (BID) in 28-day
cycles.[4] Dose escalation followed a standard 3+3 design.

o Safety Assessments: Adverse events were monitored continuously and graded according to
the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE)
version 4.03.

ELEVATE-RR (NCT02477696): Acalabrutinib vs. Ibrutinib

o Study Design: A Phase 3, randomized, multicenter, open-label, non-inferiority trial.

» Patient Population: Patients with previously treated chronic lymphocytic leukemia (CLL) with
the presence of del(17p) or del(11q).

e [ntervention: Patients were randomized to receive either acalabrutinib or ibrutinib until
disease progression or unacceptable toxicity.

e Primary Endpoint: Progression-free survival (PFS).
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o Safety Assessments: Adverse events were collected at each visit and graded according to
CTCAE version 4.03.

ALPINE (NCT03734016): Zanubrutinib vs. Ibrutinib

o Study Design: A global, randomized, open-label, Phase 3 trial.

» Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma
(SLL).

e [ntervention: Patients were randomized to receive either zanubrutinib or ibrutinib.
e Primary Endpoint: Overall response rate (ORR).

o Safety Assessments: Safety and tolerability were assessed by monitoring adverse events,
laboratory tests, vital signs, and electrocardiograms.

ASPEN (NCTO03053440): Zanubrutinib vs. Ibrutinib

o Study Design: A randomized, open-label, Phase 3 study.[1]
o Patient Population: Patients with Waldenstrém's macroglobulinemia (WM).[1]
« Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.[1]

e Primary Endpoint: The proportion of patients achieving a complete response (CR) or a very
good partial response (VGPR).[1]

o Safety Assessments: Safety was a key secondary endpoint, with monitoring of adverse
events.[1]

Discussion of Safety Profiles

Mivavotinib: The safety profile of Mivavotinib in the NCT02323113 trial in patients with
relapsed/refractory AML was characterized by a high incidence of hematologic toxicities,
including febrile neutropenia, anemia, and thrombocytopenia, which is expected in this patient
population.[2][3][4] Notably, bleeding events were common, with 70% of patients experiencing
a bleeding event of any grade and 26% experiencing grade =3 bleeding events.[2][3][4] This
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may be attributable to the on-target inhibition of SYK, which plays a role in platelet function.[4]
Gastrointestinal toxicities such as diarrhea were also frequent, as were elevations in liver and
pancreatic enzymes.[4]

BTK Inhibitors:

e Ibrutinib (First-Generation): Ibrutinib is associated with a higher incidence of certain adverse
events compared to second-generation BTK inhibitors. These include atrial fibrillation,
hypertension, and major hemorrhage. Diarrhea and arthralgia are also common.

o Acalabrutinib (Second-Generation): Acalabrutinib has demonstrated a more favorable
cardiovascular safety profile compared to ibrutinib, with lower rates of atrial fibrillation and
hypertension. Headache is a common adverse event, particularly early in treatment.

e Zanubrutinib (Second-Generation): Zanubrutinib also shows a favorable safety profile with a
lower incidence of atrial fibrillation compared to ibrutinib. Neutropenia is a notable
hematologic toxicity.

Comparative Insights:

A direct comparison of the safety profiles is challenging due to the disparate patient populations
and underlying diseases studied. The Mivavotinib AML trial enrolled a heavily pre-treated and
acutely ill population, which inherently has a higher risk of complications like bleeding and
infections compared to the more chronic B-cell malignancy populations in the BTK inhibitor
trials.

The high rate of bleeding with Mivavotinib is a key differentiator and warrants careful
consideration, especially in thrombocytopenic patients.[2][3][4] While BTK inhibitors also carry
a risk of bleeding, the reported rates of major hemorrhage in large studies appear to be lower
than the grade >3 bleeding events observed with Mivavotinib in the AML setting.

The non-hematologic adverse event profiles also show some differences. While diarrhea is
common across these TKIs, the high incidence of elevated liver and pancreatic enzymes with
Mivavotinib is a notable feature.

Conclusion
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Mivavotinib, a dual SYK/FLT3 inhibitor, demonstrates a distinct safety profile from that of BTK
inhibitors. The most prominent safety concern identified in early clinical development is the risk
of bleeding, likely an on-target effect of SYK inhibition. Hematologic toxicities are also
significant, though this is confounded by the underlying disease in the primary study
population.

Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, generally offer an improved
safety profile over the first-generation inhibitor ibrutinib, particularly concerning cardiovascular
events.

For drug development professionals, these findings underscore the importance of target
selectivity and the inherent risks associated with inhibiting pathways crucial for normal
physiological processes, such as SYK in platelet function. Further clinical investigation in
different patient populations is necessary to fully characterize the safety and therapeutic
potential of Mivavotinib. Researchers should consider the distinct adverse event profiles when
designing future studies and selecting appropriate patient cohorts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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profile-with-other-tkis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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